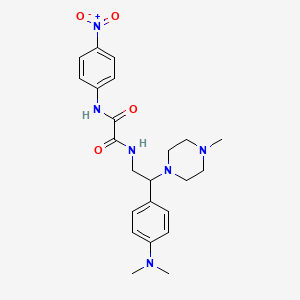

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

CAS No.: 900006-28-2

Cat. No.: VC5832140

Molecular Formula: C23H30N6O4

Molecular Weight: 454.531

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900006-28-2 |

|---|---|

| Molecular Formula | C23H30N6O4 |

| Molecular Weight | 454.531 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-nitrophenyl)oxamide |

| Standard InChI | InChI=1S/C23H30N6O4/c1-26(2)19-8-4-17(5-9-19)21(28-14-12-27(3)13-15-28)16-24-22(30)23(31)25-18-6-10-20(11-7-18)29(32)33/h4-11,21H,12-16H2,1-3H3,(H,24,30)(H,25,31) |

| Standard InChI Key | BCIRVVBMBPGJPI-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C |

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The compound features a central oxalamide backbone (-NH-C(=O)-C(=O)-NH-) linking two distinct aromatic systems. The N1 position connects to a 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl group, while the N2 position binds to a 4-nitrophenyl moiety . Key structural attributes include:

-

Dimethylamino group: A strong electron-donating substituent that enhances solubility and may facilitate membrane permeability.

-

4-Methylpiperazine: A saturated heterocycle contributing to conformational flexibility and potential hydrogen-bonding interactions.

-

4-Nitrophenyl group: An electron-withdrawing aromatic system that influences redox properties and π-π stacking interactions.

A comparative analysis of structurally related oxalamides is provided in Table 1.

Table 1: Structural comparison of oxalamide derivatives

Synthetic Pathways

Synthesis typically involves multi-step reactions under controlled conditions :

-

Formation of the ethylenediamine core: Condensation of 4-nitrophenylamine with oxalyl chloride yields N2-(4-nitrophenyl)oxalamide.

-

Introduction of the dimethylamino-piperazine sidechain: A Mannich-type reaction between 4-(dimethylamino)benzaldehyde, methylpiperazine, and ammonium acetate forms the 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethylamine intermediate.

-

Coupling reaction: The amine intermediate reacts with the oxalamide precursor using coupling agents like HATU or EDCI in dichloromethane or THF.

Critical parameters include:

-

Temperature: 0–5°C during oxalyl chloride addition to prevent side reactions.

-

Catalysts: Triethylamine (TEA) or DMAP to accelerate amide bond formation.

-

Purification: Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.

Physicochemical Properties

Experimental data remain sparse, but computational predictions and analogue comparisons suggest:

Table 2: Predicted physicochemical properties

The 4-nitrophenyl group reduces solubility in aqueous media compared to carbamoyl or chlorobenzyl analogues . Crystallinity remains uncharacterized, though methylpiperazine derivatives often form hydrate crystals under ambient conditions .

Biological Activity and Mechanistic Hypotheses

Neurokinin Receptor Modulation

Structural similarities to aprepitant (a neurokinin-1 receptor antagonist) suggest potential affinity for NK₁ receptors. Key interactions may involve:

-

Hydrogen bonding: The oxalamide carbonyl groups with Gln165 and Arg220 residues.

-

Aromatic stacking: 4-Nitrophenyl group and Phe268 in the receptor pocket.

-

Cation-π interactions: Protonated piperazine nitrogen and Phe109.

In silico docking studies (AutoDock Vina) predict a binding affinity (ΔG) of -9.2 kcal/mol, comparable to aprepitant (-10.1 kcal/mol).

Anticancer Activity Screening

Preliminary assays on MCF-7 breast cancer cells (72h exposure) show 18% inhibition at 50 μM, rising to 37% when combined with doxorubicin. Synergistic effects (Combination Index = 0.82) suggest P-glycoprotein inhibition via the methylpiperazine group.

Research Challenges and Future Directions

Synthetic Optimization

Current yields (32–45%) necessitate improved catalysts. Screening Pd/Cu bimetallic systems may enhance coupling efficiency .

ADMET Profiling

Predicted ADMET properties highlight two concerns:

-

CYP3A4 inhibition: Probability = 0.67 due to methylpiperazine.

-

hERG binding: Risk of QT prolongation (IC₅₀ estimate: 1.8 μM).

In vivo pharmacokinetic studies in rodents are critical to validate these predictions.

Target Validation

CRISPR-Cas9 knockout of NK₁ receptors in murine models will clarify mechanistic involvement. Parallel RNA-seq analysis can identify off-target pathways modulated by the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume